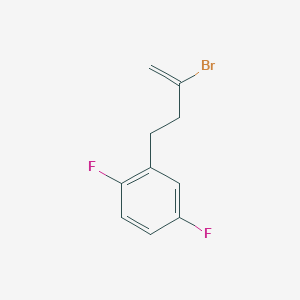

2-Bromo-4-(2,5-difluorophenyl)-1-butene

Description

2-Bromo-4-(2,5-difluorophenyl)-1-butene is a halogenated alkene featuring a bromine atom at the second carbon of a butene chain and a 2,5-difluorophenyl substituent at the fourth carbon. This compound’s structure combines the reactivity of a bromoalkene with the electronic effects of fluorine atoms on the aromatic ring.

The 2,5-difluorophenyl group is notable for its electron-withdrawing properties, which can influence reaction kinetics and regioselectivity in cross-coupling reactions. Bromine, as a leaving group, enhances the compound’s utility in nucleophilic substitutions or transition-metal-catalyzed processes.

Properties

IUPAC Name |

2-(3-bromobut-3-enyl)-1,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOCCRTYVKDXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=C(C=CC(=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,5-difluorophenyl)-1-butene typically involves the bromination of 4-(2,5-difluorophenyl)-1-butene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,5-difluorophenyl)-1-butene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of epoxides or hydroxylated products.

Reduction: Formation of 2-Bromo-4-(2,5-difluorophenyl)butane.

Scientific Research Applications

2-Bromo-4-(2,5-difluorophenyl)-1-butene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,5-difluorophenyl)-1-butene depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the double bond can be targeted by electrophilic oxidizing agents, leading to the formation of epoxides or other oxygenated products.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Butene Derivatives

Key Observations:

Halogen Effects : Bromine (Br) in the target compound increases molecular weight by ~44.5 g/mol compared to chlorine (Cl) analogs, enhancing its leaving-group capability in substitution reactions .

Fluorine Substitution : The 2,5-difluorophenyl group in the target compound creates distinct electronic effects compared to 2,4- or 3,4-difluorophenyl analogs. The para-fluorine in 2,5-difluorophenyl may enhance steric accessibility for binding in kinase inhibitors, as seen in TRK kinase-targeting derivatives .

Reactivity : Brominated compounds generally exhibit higher reactivity in Suzuki-Miyaura couplings compared to chlorinated analogs due to better oxidative addition with palladium catalysts .

Research Findings and Implications

- Synthetic Utility : The target compound’s bromine and fluorine substituents make it a versatile candidate for synthesizing fluorinated pharmaceuticals, particularly in oncology (e.g., TRK inhibitors) .

- Regioselectivity : The position of fluorine atoms on the phenyl ring significantly impacts reaction outcomes. For example, 2,5-difluorophenyl derivatives may favor meta-substitution in electrophilic aromatic substitutions compared to 3,4-difluorophenyl analogs .

- Stability: Fluorine’s electronegativity stabilizes the aromatic ring against oxidative degradation, enhancing the compound’s shelf life compared to non-fluorinated analogs .

Biological Activity

2-Bromo-4-(2,5-difluorophenyl)-1-butene is an organic compound with the molecular formula C10H9BrF2 and a molecular weight of approximately 247.08 g/mol. This compound features a bromine atom and a difluorophenyl group attached to a butene backbone, which significantly influences its chemical reactivity and potential biological activity. The ongoing research into its biological properties suggests promising applications in medicinal chemistry, particularly as a precursor for biologically active compounds.

The unique structure of this compound allows for specific interactions with biological targets. The presence of both bromine and fluorine atoms can affect the compound's reactivity and interactions with other molecules. This dual halogenation is notable as it may enhance the compound's pharmacological properties, making it a candidate for further investigation in drug development.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, although comprehensive data is still limited. The following aspects highlight its potential biological relevance:

- Medicinal Chemistry Applications : The compound is considered a potential precursor for synthesizing more complex biologically active molecules. Its structural features may facilitate specific interactions with enzymes or receptors involved in disease pathways.

- Interaction Studies : Research has shown that compounds with similar structures can exhibit varying degrees of biological activity based on their functional groups and steric configurations. Understanding these interactions is crucial for assessing the viability of this compound as a pharmacological agent.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential:

- Fluorinated Compounds : Research on fluorinated aromatic compounds has demonstrated their significant effects on biological systems, including antimicrobial and anticancer activities. For instance, compounds similar in structure have shown promising results in inhibiting cancer cell proliferation.

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of related brominated compounds suggest that they can interact with serum proteins, which may influence their therapeutic efficacy. Such studies are essential to understand how this compound might behave in biological systems.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromine and difluoro groups attached to butene | Potential as a precursor for bioactive compounds |

| 4-Bromo-2,6-difluoroaniline | Bromine and difluoro groups; amine compound | Known for its antimicrobial properties |

| 2-Chloro-4-(3-fluorophenyl)-1-butene | Chlorine instead of bromine | Different halogen affects reactivity |

| 2-Bromo-4-(3-fluorophenyl)-1-butene | Different fluorinated phenyl group | Variation in substitution pattern affects properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.